Eurycolactone E is classified under the family Simaroubaceae, which encompasses several species of the genus Eurycoma. The plant is recognized for its rich content of bioactive compounds, including various quassinoids like eurycomanone and other derivatives such as eurycolactones A through D . The classification of Eurycoma longifolia can be summarized as follows:
The synthesis of Eurycolactone E typically involves extraction from the roots of Eurycoma longifolia. The extraction methods may include:
The extraction efficiency and yield depend on various factors such as solvent type, extraction time, temperature, and the physical condition of the plant material .
Eurycolactone E has a complex molecular structure characteristic of quassinoids. Its molecular formula is C₁₈H₂₄O₅, and it features multiple hydroxyl groups that contribute to its biological activity. The structural analysis reveals a core structure typical of quassinoids, which includes a tetracyclic framework with various functional groups that enhance its pharmacological properties.
The specific stereochemistry and arrangement of substituents on the carbon skeleton play a critical role in its interaction with biological targets .
Eurycolactone E undergoes various chemical reactions that can modify its structure and enhance its biological activity. Some notable reactions include:
These reactions are essential for understanding how Eurycolactone E can be utilized in therapeutic applications .
The mechanism of action of Eurycolactone E primarily involves its interaction with cellular signaling pathways. Research indicates that it may exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death). This process is mediated through several mechanisms:
Eurycolactone E exhibits several notable physical and chemical properties:
These properties influence its bioavailability and effectiveness in therapeutic applications .
Eurycolactone E has garnered attention for its potential applications in various fields:
Research into the efficacy and safety profiles of Eurycolactone E is ongoing, with promising results suggesting its utility in modern medicine alongside traditional practices.
Eurycolactone E is a specialized secondary metabolite exclusively isolated from Eurycoma longifolia Jack, a flowering shrub indigenous to the lowland rainforests of Southeast Asia. This species, colloquially known as "Tongkat Ali" or "Malaysian Ginseng," thrives in Malaysia, Indonesia, Vietnam, Thailand, and Cambodia, typically as an understory component at elevations below 500 meters [1] [3] [4]. The plant belongs to the Simaroubaceae family, characterized by intensely bitter tissues due to high concentrations of quassinoids. Eurycolactone E accumulates primarily within the root system, alongside structurally related quassinoids like eurycomanone and eurycomalactone. Roots are the principal material for phytochemical extraction due to their high metabolite density. The plant exhibits a slender growth form, reaching heights of up to 10 meters, with pinnate leaves up to 1 meter long, small reddish flowers arranged in panicles, and ovoid drupes that mature to a dark reddish-brown [1] [4]. Sustainable sourcing is a significant concern due to destructive harvesting practices (uprooting for roots), leading to conservation efforts including in vitro propagation and controlled cultivation in Malaysia to ensure long-term availability [1] [3].
Eurycolactone E is classified unequivocally as a C19-type quassinoid, a category defined by its specific carbon skeleton resulting from extensive oxidative degradation of precursor triterpenoids (specifically apo-tirucallol or apo-euphol). This classification distinguishes it from other quassinoid subtypes (C26, C25, C22, C20, C18) prevalent within the Simaroubaceae family [1] [8] [9]. Its molecular framework (empirical formula C22H28O7 based on spectral data) retains the core decalin moiety (rings A and B) and the characteristic δ-lactone ring (ring E) typical of quassinoids. Key structural features defining its C19 status include:
Table 1: Core Classification Features of Eurycolactone E
Characteristic | Detail | Significance |
---|---|---|
Carbon Skeleton Type | C19 | Product of extensive triterpenoid degradation |
Biosynthetic Precursor | (20S)-Apo-tirucallol/(20R)-Apo-euphol | Links to terpenoid metabolism |
Core Ring System | A/B decalin + D/E lactone | Defines quassinoid structural motif |
Molecular Formula | C22H28O7 | Determined via High-Resolution Mass Spectrometry (HRMS) |
Distinctive Feature | C8-C14 bond & γ-lactone (C13) | Differentiates from C20 types (e.g., eurycomanone) |
The isolation and characterization of Eurycolactone E occurred within a period of intensified phytochemical investigation into Eurycoma longifolia roots during the late 1990s and early 2000s. It was first reported alongside its congeners Eurycolactones D and F by Ang and colleagues in 2000, documented in Tetrahedron Letters [5] [9]. This work stemmed from systematic bioactivity-guided fractionation efforts targeting the plant's antimalarial and cytotoxic constituents. Early extraction protocols involved methanol extraction of dried roots followed by sequential solvent partitioning (e.g., chloroform-water), with final purification achieved using techniques like preparative HPLC and repeated column chromatography over silica gel and Diaion HP-20 resin [7]. Initial structural proposals relied heavily on spectroscopic techniques available at the time:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7